molecular formula C7H5N2NaO4 B8026606 Sodium 5-amino-2-nitrobenzoate

Sodium 5-amino-2-nitrobenzoate

Cat. No.: B8026606
M. Wt: 204.12 g/mol
InChI Key: VEVFYAJANVJKSY-UHFFFAOYSA-M
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Description

Sodium 5-amino-2-nitrobenzoate is an organic compound with the molecular formula C7H5N2NaO4. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 5th position and a nitro group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-amino-2-nitrobenzoate typically involves the nitration of 5-aminobenzoic acid. The nitration process introduces a nitro group at the 2nd position of the benzene ring. The reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 5-amino-2-nitrobenzoic acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-amino-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Acyl chlorides, alkyl halides, Lewis acids as catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 5-amino-2-aminobenzoate.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: 5-nitroso-2-nitrobenzoate or 5-nitro-2-nitrobenzoate.

Scientific Research Applications

Sodium 5-amino-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-amino-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    5-amino-2-nitrobenzoic acid: The parent compound without the sodium ion.

    5-nitro-2-aminobenzoate: A positional isomer with the nitro and amino groups swapped.

    2-amino-5-nitrobenzoate: Another positional isomer with the nitro and amino groups at different positions.

Uniqueness: Sodium 5-amino-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

sodium;5-amino-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVFYAJANVJKSY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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